

Applications of 1,4-Bis(methylamino)anthraquinone in Flow Cytometry: A Detailed Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,4-Bis(methylamino)anthraquinone
Cat. No.:	B188939

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(methylamino)anthraquinone, commercially known as MitoView™ 633, is a far-red fluorescent dye with significant applications in the field of flow cytometry. This lipophilic cationic dye readily penetrates the plasma membrane of live cells and accumulates in the mitochondria, driven by the negative mitochondrial membrane potential ($\Delta\Psi_m$). In healthy, non-apoptotic cells, the dye aggregates in the mitochondria and emits a bright far-red fluorescence. However, a hallmark of early apoptosis is the disruption of the mitochondrial membrane potential. This depolarization leads to a significant decrease in the accumulation of **1,4-Bis(methylamino)anthraquinone** in the mitochondria, resulting in a diminished fluorescent signal. This characteristic makes it an excellent probe for monitoring mitochondrial health and detecting the onset of apoptosis in a quantitative, high-throughput manner using flow cytometry.

This document provides detailed application notes and protocols for the use of **1,4-Bis(methylamino)anthraquinone** in flow cytometry for the assessment of mitochondrial membrane potential and the detection of apoptosis.

Data Presentation: Quantitative Analysis of Apoptosis

The following tables summarize representative quantitative data obtained from flow cytometry experiments using **1,4-Bis(methylamino)anthraquinone** (MitoView™ 633) to assess changes in mitochondrial membrane potential during apoptosis.

Table 1: Analysis of Mitochondrial Membrane Potential in Jurkat Cells

Treatment Group	Concentration	Incubation Time	Mean Fluorescence Intensity (MFI)	% of Cells with Low $\Delta\Psi_m$
Untreated Control	-	-	1500 \pm 120	5.2 \pm 1.1
Staurosporine	1 μ M	5 hours	450 \pm 65	75.8 \pm 5.3
CCCP (Depolarization Control)	50 μ M	10 minutes	300 \pm 40	98.2 \pm 0.9

Data are representative and may vary depending on the cell line and experimental conditions.

Table 2: Spectral Properties of **1,4-Bis(methylamino)anthraquinone** (MitoView™ 633)

Parameter	Wavelength (nm)
Excitation Maximum	622
Emission Maximum	648
Recommended Excitation Laser	633/635 nm
Recommended Emission Filter	660/20 nm (or similar Cy®5 settings)

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential ($\Delta\Psi_m$)

This protocol describes the use of **1,4-Bis(methylamino)anthraquinone** to assess changes in mitochondrial membrane potential, a key indicator of early apoptosis.

Materials:

- **1,4-Bis(methylamino)anthraquinone** (MitoView™ 633)
- Anhydrous DMSO
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Suspension or adherent cells
- Apoptosis inducer (e.g., Staurosporine)
- Mitochondrial membrane potential depolarizer (e.g., CCCP)
- Flow cytometer with a 633 nm or similar red laser

Procedure:

- Reagent Preparation:
 - Prepare a 200 μ M stock solution of **1,4-Bis(methylamino)anthraquinone** by dissolving 50 μ g in 460 μ L of anhydrous DMSO.[\[1\]](#)
 - Store the stock solution in single-use aliquots at -20°C, protected from light.
 - On the day of the experiment, dilute the stock solution to the desired working concentration (typically 20-200 nM) in pre-warmed cell culture medium.[\[1\]](#)
- Cell Preparation:

- Culture cells to the desired confluence.
- For Apoptosis Induction: Treat cells with an apoptosis-inducing agent (e.g., 1 μ M staurosporine for 5 hours). Include an untreated control.[\[1\]](#)
- For Depolarization Control: Treat cells with a mitochondrial membrane potential depolarizer (e.g., 50 μ M CCCP for 10 minutes) as a positive control for $\Delta\Psi_m$ loss.[\[1\]](#)
- Staining:
 - For Adherent Cells: Remove the culture medium and add the pre-warmed medium containing **1,4-Bis(methylamino)anthraquinone**.
 - For Suspension Cells: Pellet the cells by centrifugation and resuspend them in the pre-warmed medium containing **1,4-Bis(methylamino)anthraquinone**.
 - Incubate the cells for 15-30 minutes at 37°C, protected from light.[\[1\]](#)
- Washing (Optional):
 - While not always necessary, washing can reduce background fluorescence.
 - For Adherent Cells: Remove the staining solution and wash once with pre-warmed PBS. Add fresh medium or PBS for analysis.
 - For Suspension Cells: Pellet the cells, remove the staining solution, and resuspend in fresh medium or PBS.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer equipped with a 633 nm or similar red laser.
 - Detect the fluorescence in the far-red channel (e.g., using a 660/20 nm bandpass filter, similar to Cy®5).
 - Collect data for at least 10,000 events per sample.

- Healthy cells will exhibit high fluorescence, while apoptotic cells or cells with depolarized mitochondria will show a significant decrease in fluorescence intensity.

Protocol 2: Multiparameter Apoptosis Analysis by Co-staining with Annexin V

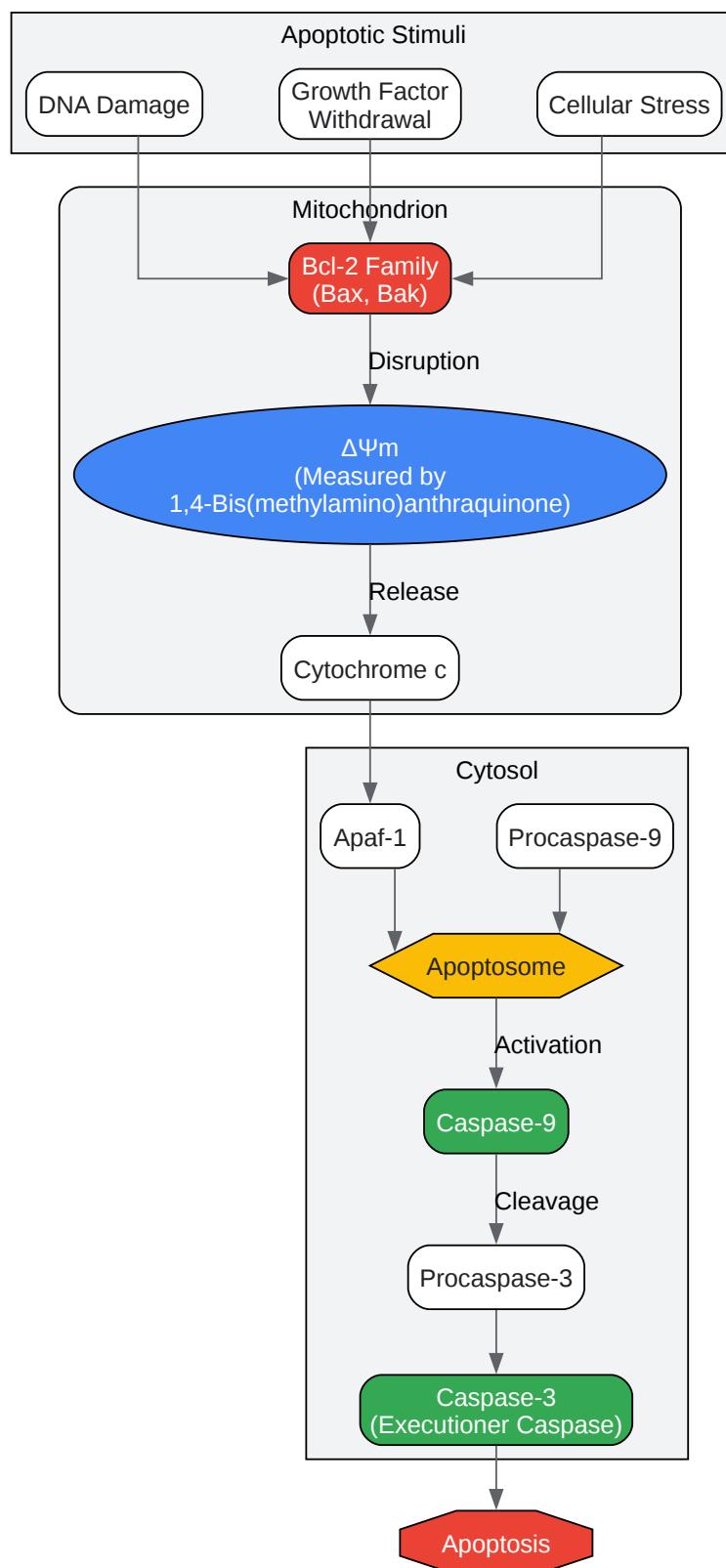
This protocol allows for the simultaneous detection of two key apoptotic events: the externalization of phosphatidylserine (an early to mid-stage apoptotic event) and the loss of mitochondrial membrane potential.

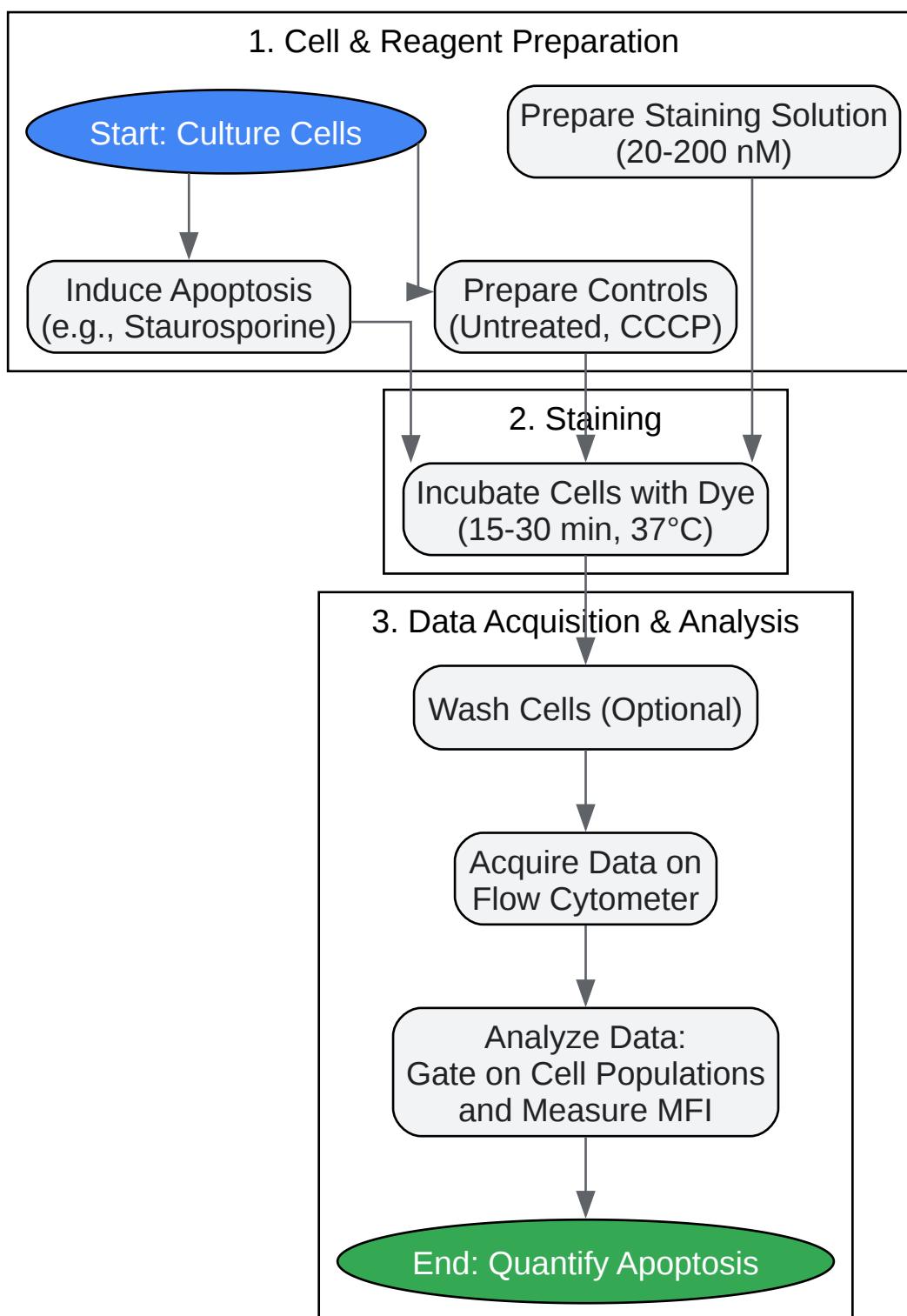
Materials:

- Same as Protocol 1
- Annexin V-FITC (or another fluorochrome-conjugated Annexin V)
- 1X Annexin V Binding Buffer
- Propidium Iodide (PI) or 7-AAD (for viability)

Procedure:

- Induce Apoptosis: Treat cells with an apoptosis-inducing agent as described in Protocol 1.
- Staining with **1,4-Bis(methylamino)anthraquinone**:
 - Stain the cells with **1,4-Bis(methylamino)anthraquinone** (20-200 nM) in cell culture medium for 15-30 minutes at 37°C as described in Protocol 1.
- Washing:
 - Wash the cells once with cold PBS by centrifugation (300 x g for 5 minutes).
- Annexin V Staining:
 - Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
 - Add 5 µL of Annexin V-FITC to the cell suspension.


- Incubate for 15 minutes at room temperature in the dark.
- Viability Staining:
 - Just before analysis, add 5 µL of Propidium Iodide (or 7-AAD) to the cell suspension.
- Flow Cytometry Analysis:
 - Analyze the samples immediately on a flow cytometer equipped with blue (488 nm) and red (633 nm) lasers.
 - Detect Annexin V-FITC fluorescence in the green channel (e.g., 530/30 nm).
 - Detect **1,4-Bis(methylamino)anthraquinone** fluorescence in the far-red channel (e.g., 660/20 nm).
 - Detect PI or 7-AAD fluorescence in the red channel (e.g., >670 nm).
 - Use appropriate compensation controls for spectral overlap.


Data Interpretation:

- Healthy Cells: Annexin V-negative / PI-negative / High **1,4-Bis(methylamino)anthraquinone** fluorescence.
- Early Apoptotic Cells: Annexin V-positive / PI-negative / Low **1,4-Bis(methylamino)anthraquinone** fluorescence.
- Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive / Low **1,4-Bis(methylamino)anthraquinone** fluorescence.

Visualizations

Signaling Pathway: Intrinsic Apoptosis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flow Cytometric Analysis of Mitochondrial Membrane Potential Using JC-1 | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Applications of 1,4-Bis(methylamino)anthraquinone in Flow Cytometry: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188939#applications-of-1-4-bis-methylamino-anthraquinone-in-flow-cytometry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com